1-(1H-indol-3-yl)ethane-1,2-diol

Physicochemical profiling ADME prediction solubility

1-(1H-Indol-3-yl)ethane-1,2-diol (CAS 2400-47-7), also known as indole-3-ethylene glycol or indole-3-glycol, is a 3-alkylindole derivative (C10H11NO2, MW 177.20). As a tryptophan metabolite generated via the tryptophan side-chain oxidase (TSO) pathway, it serves as a key intermediate in the indole pathway of L-tryptophan degradation.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B15244215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)ethane-1,2-diol
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(CO)O
InChIInChI=1S/C10H11NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-5,10-13H,6H2
InChIKeyXNJDZRGYWQBBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indol-3-yl)ethane-1,2-diol (Indole-3-glycol): A Vicinal Diol Tryptophan Metabolite for Pathway-Specific and Chemical Biology Applications


1-(1H-Indol-3-yl)ethane-1,2-diol (CAS 2400-47-7), also known as indole-3-ethylene glycol or indole-3-glycol, is a 3-alkylindole derivative (C10H11NO2, MW 177.20) . As a tryptophan metabolite generated via the tryptophan side-chain oxidase (TSO) pathway, it serves as a key intermediate in the indole pathway of L-tryptophan degradation [1]. The vicinal diol side chain (two adjacent hydroxyl groups) differentiates it from single-hydroxyl or carbonyl-bearing indole analogs such as tryptophol (indole-3-ethanol) and indole-3-acetaldehyde, imparting distinct physicochemical properties (predicted logP 0.7–0.92 vs. ~1.32 for tryptophol), hydrogen-bonding capacity, and chemical reactivity [2].

Why In-Class Indole Metabolites Cannot Substitute for 1-(1H-Indol-3-yl)ethane-1,2-diol in Pathway Tracing, Ascorbigen Chemistry, and Diol-Specific Derivatization


Generic substitution among tryptophan-derived indole metabolites is precluded by the unique vicinal diol moiety of 1-(1H-indol-3-yl)ethane-1,2-diol, which enables specific chemical transformations—most notably oxidative cleavage to carbonyl derivatives and acid-catalyzed condensation with L-ascorbic acid to form tricyclic ketal products—that are inaccessible to single-hydroxyl analogs such as indole-3-ethanol (tryptophol) or indole-3-carbinol [1]. Furthermore, its position as the direct product of tryptophan side-chain oxidase (TSO)-mediated hydroxylation makes it an obligatory pathway intermediate with a defined precursor-product relationship, unlike indole-3-ethanol which arises via a distinct reductive route [2]. These structural and pathway-specific features mean that substituting indole-3-ethanol, indole-3-acetic acid, or indole-3-aldehyde for the title compound would yield fundamentally different reactivity profiles and metabolic labeling patterns in experimental systems.

Evidence-Based Differentiation Guide for 1-(1H-Indol-3-yl)ethane-1,2-diol: Quantitative Comparisons with Key In-Class Analogs


Physicochemical Differentiation: logP and Hydrogen Bond Capacity vs. Indole-3-ethanol (Tryptophol)

1-(1H-Indol-3-yl)ethane-1,2-diol possesses two hydrogen bond donor sites and two acceptor sites versus one donor and one acceptor for indole-3-ethanol [1]. This structural difference translates into a meaningfully lower predicted logP (0.92 by ALOGPS; 0.7 by XLogP3) compared to indole-3-ethanol (logP ~1.32 experimentally determined), indicating approximately 2.5-fold greater hydrophilicity for the target compound [1][2]. The increased polarity and hydrogen-bonding capacity directly affect chromatographic retention, aqueous solubility, and partitioning behavior in biphasic reaction systems.

Physicochemical profiling ADME prediction solubility

Unique Chemical Reactivity: Vicinal Diol-Specific Ascorbigen Formation vs. Indole-3-carbinol

Unlike indole-3-carbinol, which reacts with L-ascorbic acid to form ascorbigen via a simple alkylation pathway, 1-(1H-indol-3-yl)ethane-1,2-diol undergoes a mechanistically distinct transformation. The HOCH₂ moiety participates in 3-CO hemiketal formation that stabilizes the intermediate skatyl cation, leading to L-ascorbic acid 2-C alkylation products followed by HCl-catalyzed cyclization to tricyclic ketals with defined stereochemistry determined by NMR [1]. This diol-specific reactivity provides a unique synthetic entry point to indolo-carbohydrate derivatives (1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose) that cannot be accessed from monohydroxy indole analogs [1].

Synthetic chemistry ascorbigen chemistry natural product derivatization

Metabolic Pathway Position: TSO-Derived Intermediate vs. Reductase-Derived Indole-3-ethanol

In the L-tryptophan degradation V (side chain pathway), tryptophan side-chain oxidase (TSO, EC 1.13.99.3) directly hydroxylates the indole-3-alkane side chain at the 2'-position, yielding indole-3-glycolaldehyde which is subsequently reduced to 1-(1H-indol-3-yl)ethane-1,2-diol (indole-3-glycol) [1]. By contrast, indole-3-ethanol is produced via the indole-3-acetaldehyde reductase (EC 1.1.1.190) route from indole-3-acetaldehyde—a distinct branch of tryptophan catabolism [2]. The target compound thus marks TSO-dependent metabolic flux, whereas indole-3-ethanol marks the reductive pathway. Using the wrong metabolite as a tracer or analytical standard would conflate these two enzymatically distinct routes.

Tryptophan metabolism metabolic flux analysis pathway tracing

Enzyme Inhibition Selectivity: Weak IDO1 Inhibitor vs. Potent Clinical IDO1 Inhibitors—Implications as a Negative Control

1-(1H-Indol-3-yl)ethane-1,2-diol inhibits recombinant human IDO1 with an IC₅₀ of approximately 80,000 nM (80 µM) at pH 6.5, as measured by HPLC-based kynurenine formation assay [1]. This potency is approximately 1,300-fold weaker than the clinical-stage IDO1 inhibitor epacadostat (IC₅₀ ~59–72 nM) [2] and over 500-fold weaker than the reference inhibitor 1-methyl-L-tryptophan. The target compound's weak activity, combined with its endogenous occurrence as a tryptophan metabolite, makes it suitable as a pathway-relevant negative control or baseline comparator in IDO1 inhibitor screening cascades, where potent synthetic inhibitors are being evaluated.

IDO1 inhibition immuno-oncology negative control compound

Synthetic Versatility: Vicinal Diol as a Precursor to 1-(1H-Indol-3-yl)ethane-1,2-dione via Oxidation

The vicinal diol functionality of 1-(1H-indol-3-yl)ethane-1,2-diol enables selective oxidative cleavage or oxidation to 1-(1H-indol-3-yl)ethane-1,2-dione, an indole-3-glyoxal derivative . In contrast, indole-3-ethanol (single primary alcohol) can only be oxidized to indole-3-acetaldehyde or indole-3-acetic acid, while indole-3-carbinol oxidizes to indole-3-carboxaldehyde. The dione product accessible from the target compound contains a reactive α-dicarbonyl moiety that can undergo condensation with diamines to form quinoxaline-fused indole heterocycles—a scaffold expansion pathway unavailable from mono-oxygenated indole analogs.

Synthetic intermediate oxidative cleavage indole-diketone

Highest-Value Application Scenarios for 1-(1H-Indol-3-yl)ethane-1,2-diol Based on Verified Differentiation Evidence


Stable Isotope-Resolved Tryptophan Metabolic Flux Analysis Requiring TSO Pathway-Specific Tracers

In metabolomics studies quantifying tryptophan catabolic flux through the TSO-dependent side-chain pathway versus the competing reductive pathway, 1-(1H-indol-3-yl)ethane-1,2-diol serves as the definitive analytical standard for the oxidative branch. Its use as a ¹³C-labeled internal standard or authentic reference compound ensures unambiguous chromatographic peak assignment and quantification, as demonstrated by its defined precursor-product relationship from tryptophan via TSO (EC 1.13.99.3) [1]. Substituting indole-3-ethanol for this purpose would mis-assign flux to the wrong pathway branch, given that indole-3-ethanol arises from indole-3-acetaldehyde reductase (EC 1.1.1.190) .

Synthesis of Tricyclic Indolo-Ketal Ascorbigen Derivatives via Diol-Specific L-Ascorbic Acid Condensation

For natural product chemistry laboratories investigating ascorbigen-type indole-ascorbic acid conjugates, 1-(1H-indol-3-yl)ethane-1,2-diol is the required starting material. Under ethanolic HCl, the vicinal diol participates in hemiketal stabilization of the skatyl cation intermediate, leading to tricyclic ketal products with defined stereochemistry confirmed by NMR—a transformation that monohydroxy analogs (indole-3-carbinol, indole-3-ethanol) cannot replicate [1]. This unique reactivity makes the compound indispensable for synthesizing the 1-deoxy-1-(indol-3-yl)-ketose class of compounds identified as in vivo ascorbigen transformation products [1].

Negative Control Compound for IDO1 Inhibitor High-Throughput Screening Cascades

In immuno-oncology drug discovery programs evaluating novel IDO1 inhibitors, 1-(1H-indol-3-yl)ethane-1,2-diol (IC₅₀ ≈ 80,000 nM against recombinant human IDO1) provides a structurally authentic, endogenous-pathway-derived weak inhibitor suitable as a negative control or baseline comparator [1]. Its potency, approximately 1,300-fold weaker than the clinical benchmark epacadostat (IC₅₀ ≈ 59 nM) , establishes a physiologically relevant lower boundary for screening hit thresholds while avoiding the confounding factors introduced by structurally unrelated negative control compounds.

Indole Building Block for Vicinal Diol-Specific Derivatization in Medicinal Chemistry

For medicinal chemistry campaigns requiring indole scaffolds with differentiated physicochemical properties, 1-(1H-indol-3-yl)ethane-1,2-diol offers a logP of approximately 0.7–0.92 (vs. ~1.32 for tryptophol) and an additional hydrogen bond donor [1]. This enhanced polarity can improve aqueous solubility of derived analogs. Moreover, the vicinal diol can be selectively oxidized to the α-dicarbonyl derivative (1-(1H-indol-3-yl)ethane-1,2-dione), enabling subsequent condensation with 1,2-diamines to generate quinoxaline-fused indole heterocycles—a scaffold diversification strategy unavailable from mono-oxygenated indole analogs .

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